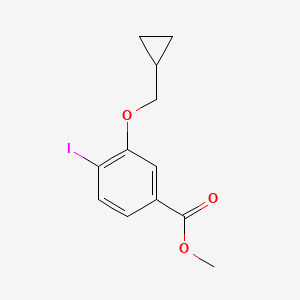

Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate

描述

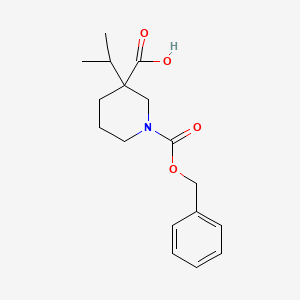

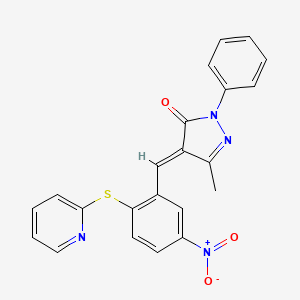

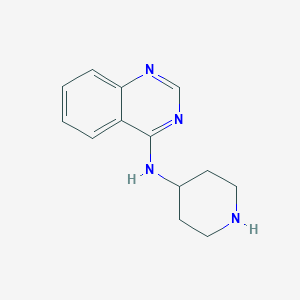

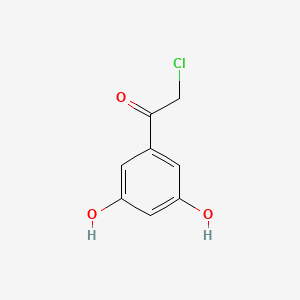

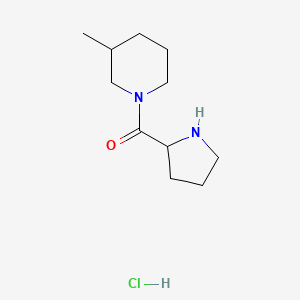

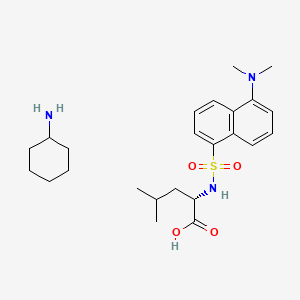

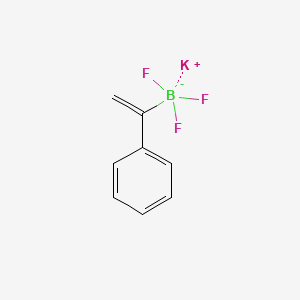

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学研究应用

Synthesis and Chemical Transformations

Difluoromethylation Processes : A study by Sperry & Sutherland (2011) described a safe and practical difluoromethylation protocol of methyl 4-hydroxy-3-iodobenzoate, which could be relevant to the chemical transformations of similar compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

Cyclization Reactions with Aldehydes : Research by Chang, Jeganmohan, & Cheng (2007) demonstrated the cyclization of o-iodobenzoates with various aldehydes catalyzed by cobalt bidentate phosphine complexes, a process potentially applicable to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

Metabolic Studies : A study by Wold, Smith, & Williams (1973) on n-butyl 4-hydroxy-3,5-diiodobenzoate explored its metabolism and excretion in various species, indicating potential similarities in the metabolism of related compounds.

Isoquinoline Synthesis : Research by Ture et al. (2011) involved the cyclization of methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate, a reaction pathway potentially relevant to similar iodobenzoates.

Iodine-Induced Intramolecular Cyclization : The study by Matsumoto, Takase, & Ogura (2008) reported iodine-induced intramolecular cyclization in iodine-substituted benzenes, a process applicable to the cyclization of similar iodobenzoates.

Iodocyclization for Synthesis of Benzo[b]furans : Okitsu et al. (2008) described the iodocyclization of ethoxyethyl ethers to alkynes for the synthesis of 3-iodobenzo[b]furans, a method that could be adapted for similar iodobenzoate derivatives (Okitsu et al., 2008).

Computational Chemistry and Material Science

Semi-Empirical Methods for Analyzing Stability and Reactivity : Arsyad et al. (2021) utilized semi-empirical methods to study the stability and reactivity of cyclopolic acid compounds and their derivatives, a technique that could be applied to methyl 3-(cyclopropylmethoxy)-4-iodobenzoate for understanding its reactivity (Arsyad et al., 2021).

Hirshfeld Surface and Theoretical Analysis : A study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate included Hirshfeld surface analysis and computational calculations, techniques that could be valuable for analyzing the structure and intermolecular interactions of methyl 3-(cyclopropylmethoxy)-4-iodobenzoate.

Environmental and Health Applications

Environmental Phenols Measurement : Ye et al. (2008) developed a method for measuring parabens and other environmental phenols in human milk, an approach that could be adapted for monitoring the presence of compounds like methyl 3-(cyclopropylmethoxy)-4-iodobenzoate in biological samples (Ye et al., 2008).

Antimicrobial and Molluscicidal Activity : Research on Piper aduncum leaves by Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities, suggesting potential biological applications for similar compounds.

安全和危害

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.

未来方向

This involves identifying areas where further research is needed. It could include potential applications of the compound, or new reactions that it could undergo.

属性

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDDDYITTOWRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

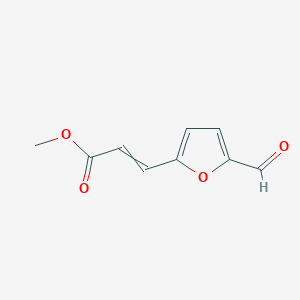

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)